molecular formula C13H8O2 B8271846 4-Phenylethynyl-furan-2-carbaldehyde

4-Phenylethynyl-furan-2-carbaldehyde

Cat. No.: B8271846
M. Wt: 196.20 g/mol
InChI Key: TUFORXFWYVAOOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Phenylethynyl-furan-2-carbaldehyde is a useful research compound. Its molecular formula is C13H8O2 and its molecular weight is 196.20 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C13H8O2

Molecular Weight

196.20 g/mol

IUPAC Name

4-(2-phenylethynyl)furan-2-carbaldehyde

InChI

InChI=1S/C13H8O2/c14-9-13-8-12(10-15-13)7-6-11-4-2-1-3-5-11/h1-5,8-10H

InChI Key

TUFORXFWYVAOOP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C#CC2=COC(=C2)C=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solid mixture of 4-bromo-2-furaldehyde (1.50 g, 8.57 mmol), PdCl2(PhCN)2 (197 mg, 0.514 mmol) and CuI (65.0 mg, 0.343 mmol) was flushed under an argon stream for 1 min. A solution of HP(t-butyl)3BF4 (298 mg, 1.03 mmol) and diisopropylamine (1.80 mL, 12.9 mmol) in dioxane (9 mL) was added to the solid mixture followed by phenylacetylene (1.13 mL, 10.3 mmol). The reaction was allowed to stir at rt under an atmosphere of argon for 15 h before being filtered through a plug of silica gel with EtOAc. The solution was then concentrated in vacuo and chromatographed over silica gel to give 4-phenylethynyl-furan-2-carbaldehyde as a colorless oil (1.54 g, 92%). Rf=0.35 (1:9 heptane/EtOAc); 1H NMR (400 MHz, CDCl3) δ ppm 9.68 (d, J=0.5 Hz, 1H) 7.90 (s, 1H) 7.48-7.55 (m, 2H) 7.35-7.40 (m, 3H) 7.33 (d, J=0.7 Hz, 1H).
Quantity
1.5 g
Type
reactant
Reaction Step One
Name
PdCl2(PhCN)2
Quantity
197 mg
Type
catalyst
Reaction Step One
Name
CuI
Quantity
65 mg
Type
catalyst
Reaction Step One
Quantity
1.8 mL
Type
reactant
Reaction Step Two
Quantity
9 mL
Type
solvent
Reaction Step Two
Quantity
1.13 mL
Type
reactant
Reaction Step Three

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